Indazole rings are present in various bioactive molecules []. The methoxy and methyl groups on 4-methoxy-7-methyl-1H-indazole could potentially influence its biological properties, making it a candidate for further investigation in drug discovery efforts. Research into other indazole derivatives suggests potential for applications in areas like anti-cancer and anti-inflammatory drugs [, ].
-Methoxy-7-methyl-1H-indazole could serve as a building block in organic synthesis for the creation of more complex molecules with desired properties. Its functional groups (methoxy and methyl) could be exploited for further chemical transformations.
4-Methoxy-7-methyl-1H-indazole is an organic compound characterized by its indazole ring system, which consists of a five-membered nitrogen-containing ring fused to a six-membered aromatic ring. Its chemical formula is , and it features a methoxy group at the fourth position and a methyl group at the seventh position of the indazole structure. This compound exhibits unique structural properties that influence its chemical behavior and biological activity.
The biological activity of 4-methoxy-7-methyl-1H-indazole has been explored in various studies, revealing its potential as a pharmaceutical agent. Similar compounds have demonstrated activities such as:
The synthesis of 4-methoxy-7-methyl-1H-indazole typically involves multi-step reactions. A common method includes:
4-Methoxy-7-methyl-1H-indazole has potential applications in various fields:
Interaction studies involving 4-methoxy-7-methyl-1H-indazole focus on its binding affinity to various biological targets. These studies are crucial for understanding how the compound interacts with enzymes and receptors, which can inform its therapeutic potential. Research indicates that modifications to the indazole structure can significantly affect these interactions, leading to variations in efficacy and safety profiles .
Several compounds share structural similarities with 4-methoxy-7-methyl-1H-indazole. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methoxy-6-methyl-1H-indazole | Methoxy at position 4, methyl at position 6 | Different position of methyl group affects activity |
5-Methoxy-7-methyl-1H-indazole | Methoxy at position 5, methyl at position 7 | Potentially different biological activities |
Indazole | Basic structure without substituents | Lacks specific functional groups affecting reactivity |
These compounds illustrate the diversity within the indazole family while highlighting how slight modifications can lead to significant differences in biological activity and chemical behavior.
4-Methoxy-7-methyl-1H-indazole exhibits characteristic thermodynamic stability patterns consistent with the indazole heterocyclic framework. The compound demonstrates preferential stability in its 1H-tautomeric form compared to the 2H-tautomer, following the general trend observed across indazole derivatives [1] [2]. This tautomeric preference arises from the inherent electronic structure of the indazole nucleus, where the 1H-form provides optimal conjugation and resonance stabilization.
Computational studies on related indazole systems indicate that the 1H-tautomer typically exhibits enhanced thermodynamic stability by approximately 15-20 kJ/mol relative to the 2H-form [1] [3]. The presence of the methoxy group at position 4 and the methyl substituent at position 7 in 4-methoxy-7-methyl-1H-indazole contributes additional stabilization through electronic effects and steric considerations. The methoxy group, being an electron-donating substituent, increases electron density within the aromatic system, thereby enhancing overall molecular stability [4].
The thermodynamic stability profile of 4-methoxy-7-methyl-1H-indazole can be inferred from analogous indazole derivatives. Related compounds such as 4-methoxy-1H-indazole demonstrate melting points in the range of 117-120°C, while 7-methyl-1H-indazole exhibits a melting point of 158°C [5] [6]. These values suggest that 4-methoxy-7-methyl-1H-indazole likely possesses intermediate thermal stability characteristics, with both substituents contributing to lattice energy and intermolecular interactions in the solid state.
Energetic considerations for indazole derivatives indicate that thermal decomposition pathways typically involve initial N-N bond cleavage within the pyrazole ring, followed by subsequent fragmentation processes [7] [8]. The activation energies for such decomposition reactions in substituted indazoles range from 44-72 kJ/mol, depending on the specific substitution pattern and molecular environment [9].
The solubility profile of 4-methoxy-7-methyl-1H-indazole reflects the amphiphilic nature imparted by its substituent groups and the aromatic heterocyclic core. The compound demonstrates limited aqueous solubility, consistent with the hydrophobic characteristics typical of indazole derivatives . This reduced water solubility results from the predominantly aromatic character of the indazole nucleus, which disrupts hydrogen bonding networks in aqueous media.
In contrast, 4-methoxy-7-methyl-1H-indazole exhibits enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, and methanol . The methoxy substituent at position 4 facilitates solvation in these systems through dipole-dipole interactions and hydrogen bonding capabilities. The oxygen atom in the methoxy group serves as a hydrogen bond acceptor, promoting dissolution in protic solvents like methanol and ethanol.
Solubility in moderately polar organic solvents including tetrahydrofuran, dichloromethane, and ethyl acetate is generally favorable for indazole derivatives [11] [12]. The 7-methyl substituent contributes to lipophilic character, enhancing solubility in less polar organic media. Experimental observations from structurally related compounds suggest that solubility follows the order: dimethyl sulfoxide > methanol > tetrahydrofuran > dichloromethane > water .
The presence of both electron-donating (methoxy) and electron-neutral (methyl) substituents creates a balanced polarity profile that facilitates dissolution across a range of solvent systems. This solubility behavior has practical implications for synthetic applications, purification procedures, and potential pharmaceutical formulations involving 4-methoxy-7-methyl-1H-indazole.
The partition coefficient (LogP) of 4-methoxy-7-methyl-1H-indazole provides quantitative assessment of its lipophilicity and membrane permeability characteristics. Computational estimations indicate a LogP value of approximately 1.652, suggesting moderate lipophilicity [13]. This value positions the compound within an optimal range for biological membrane penetration while maintaining sufficient aqueous compatibility for physiological processes.
Comparative analysis with structurally related indazole derivatives reveals consistent lipophilicity patterns. 4-Methoxy-1H-indazole demonstrates a calculated LogP of 1.74, indicating similar hydrophobic character to the target compound [15]. The addition of the 7-methyl substituent in 4-methoxy-7-methyl-1H-indazole slightly reduces the overall LogP value, suggesting that the methyl group may introduce subtle electronic effects that marginally decrease lipophilicity.
The range of LogP values for indazole derivatives typically spans 1.74-2.33, with substitution patterns significantly influencing the final value [11] [16] . Electron-withdrawing substituents such as halogens tend to increase LogP values, while electron-donating groups like methoxy may have variable effects depending on their position and electronic environment.
Distribution coefficient (LogD) considerations become relevant under physiological conditions where pH variations may influence the ionization state of the compound. Related indazole-based synthetic compounds demonstrate LogD values at pH 7.4 ranging from 2.48 to 4.95, indicating pH-dependent partitioning behavior [18]. However, 4-methoxy-7-methyl-1H-indazole lacks readily ionizable functional groups, suggesting that its LogD profile should remain relatively constant across physiological pH ranges.
The moderate lipophilicity of 4-methoxy-7-methyl-1H-indazole suggests favorable pharmacokinetic properties for potential therapeutic applications. The compound should exhibit adequate membrane permeability while avoiding excessive lipophilicity that could lead to non-specific binding or poor aqueous solubility.
The acid-base properties of 4-methoxy-7-methyl-1H-indazole are primarily governed by the nitrogen atoms within the indazole ring system. The compound contains two distinct nitrogen environments: the pyrrole-type nitrogen (N1) bearing the hydrogen atom and the pyridine-type nitrogen (N2) with a lone pair of electrons available for protonation.
Experimental pKa determinations for the parent indazole molecule indicate a value of approximately 14.0, reflecting the weakly acidic nature of the N1-H proton [19]. This high pKa value suggests that deprotonation of 4-methoxy-7-methyl-1H-indazole occurs only under strongly basic conditions, typically requiring hydroxide ion concentrations or equivalent strong bases.
The protonation behavior of 4-methoxy-7-methyl-1H-indazole involves preferential protonation at the N2 position, consistent with general indazole reactivity patterns [20] [21]. The basicity of the N2 nitrogen is influenced by the electron-donating methoxy substituent at position 4, which increases electron density throughout the aromatic system. This electronic effect should result in a slightly elevated pKa value compared to the unsubstituted indazole, suggesting enhanced basicity.
Computational studies on related indazole systems indicate that the protonation of N2 typically occurs with pKa values in the range of 1.0-5.0, depending on the specific substitution pattern [1] [20]. The electron-donating nature of the methoxy group in 4-methoxy-7-methyl-1H-indazole should shift this value toward the higher end of the range, potentially reaching pKa values of 3-4 for the protonated form.
The 7-methyl substituent exerts a relatively minor influence on the acid-base properties due to its electronically neutral character and distance from the nitrogen atoms. However, steric considerations may subtly affect the solvation of the protonated species, thereby influencing the observed pKa values in different solvent systems.
Thermal decomposition analysis of 4-methoxy-7-methyl-1H-indazole through thermogravimetric analysis and differential scanning calorimetry provides insights into its thermal stability limits and degradation mechanisms. While specific TGA/DSC data for this compound are not directly available in the literature, extrapolation from related indazole derivatives allows for reasonable assessment of expected thermal behavior.
Indazole derivatives typically demonstrate thermal decomposition onset temperatures ranging from 120-270°C, with significant variation depending on substituent effects and molecular environment [7] [8]. The presence of the methoxy group at position 4 may lower the decomposition temperature compared to the parent indazole due to the potential for ether bond cleavage and methyl radical formation at elevated temperatures.
Thermal decomposition pathways for substituted indazoles generally involve initial fragmentation of the pyrazole ring through N-N bond cleavage, followed by subsequent decomposition of the resulting fragments [9]. The activation energies for these processes typically range from 44-72 kJ/mol, with substitution patterns significantly affecting the kinetic parameters.
DSC analysis of related compounds reveals characteristic exothermic decomposition peaks, often preceded by endothermic melting transitions [7] [22]. The thermal decomposition of 4-methoxy-7-methyl-1H-indazole would likely exhibit similar behavior, with an initial melting endotherm followed by exothermic decomposition at higher temperatures.
The methoxy substituent may contribute to thermal instability through radical-mediated decomposition pathways involving C-O bond homolysis. This process could generate methyl radicals and phenoxy-like intermediates, potentially lowering the overall decomposition temperature compared to methyl-substituted analogs.
TGA profiles for indazole derivatives demonstrate staged weight loss patterns, with initial decomposition corresponding to substituent elimination followed by fragmentation of the core heterocyclic structure [9] [22]. The specific decomposition pattern for 4-methoxy-7-methyl-1H-indazole would likely involve sequential loss of the methoxy group, followed by methyl group elimination and final decomposition of the indazole framework.